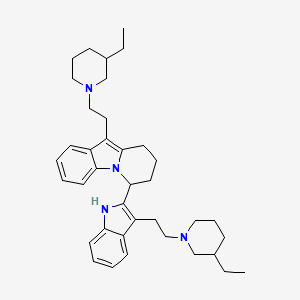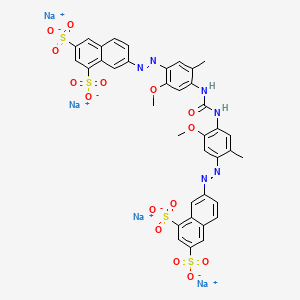
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt is a complex organic compound. It is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including textile dyeing and printing.
準備方法
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt involves several steps:
Diazotization: The process begins with the diazotization of 6,8-disulfo-2-naphthalenylamine. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methoxy-5-methylphenylamine to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonic acid groups, enhancing its solubility in water.
Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the tetrasodium salt.
化学反応の分析
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye chemistry.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid and halogens.
科学的研究の応用
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt has several scientific research applications:
Chemistry: It is used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: The compound is used in staining techniques to visualize cellular components under a microscope.
Industry: It is widely used in the textile industry for dyeing and printing fabrics.
作用機序
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt involves its interaction with molecular targets through its azo groups. The azo groups can undergo reduction to form aromatic amines, which can then interact with various cellular components. The sulfonic acid groups enhance the compound’s solubility and stability in aqueous environments, facilitating its use in various applications.
類似化合物との比較
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt can be compared with other azo dyes such as:
Methyl Orange: Another azo dye used as a pH indicator, but with different substituents on the aromatic rings.
Congo Red: A direct dye used in histology for staining tissues, with a different structure and application profile.
Acid Orange 7: Used in textile dyeing, with a simpler structure compared to the compound .
The uniqueness of this compound lies in its complex structure, which imparts specific properties such as high solubility, stability, and vibrant color, making it suitable for specialized applications in various fields.
特性
CAS番号 |
96446-42-3 |
|---|---|
分子式 |
C37H28N6Na4O15S4 |
分子量 |
1016.9 g/mol |
IUPAC名 |
tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.4Na/c1-19-10-32(43-41-24-8-6-22-12-26(60(48,49)50)16-36(28(22)14-24)62(54,55)56)34(58-4)17-29(19)38-37(44)39-31-9-20(2)30(18-33(31)57-3)42-40-23-7-5-21-11-25(59(45,46)47)15-35(27(21)13-23)61(51,52)53;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChIキー |
SMHWQKMWYMTYSD-UHFFFAOYSA-J |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=CC(=C(C=C4C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


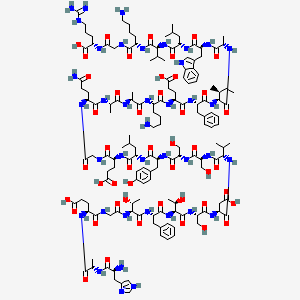
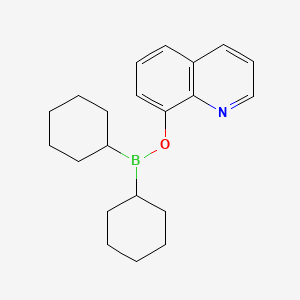



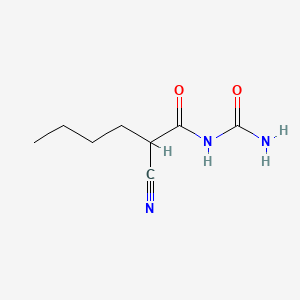
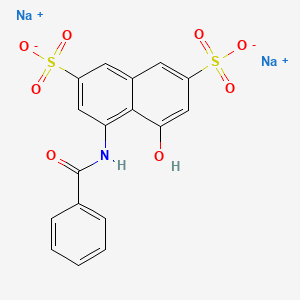
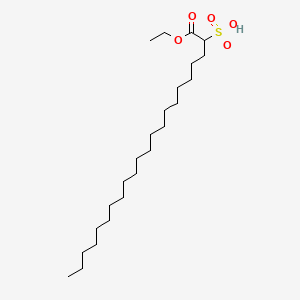
![N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline](/img/structure/B12789283.png)

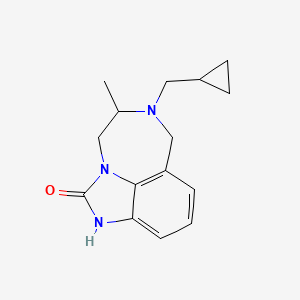
![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789295.png)
